[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride
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Overview
Description
[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride: is a chemical compound with the molecular formula C12H18BrClN2O2S It is characterized by the presence of a bromine atom attached to a benzenesulfonyl group, which is further connected to a piperidine ring
Preparation Methods
The synthesis of [1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride involves multiple steps. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation: Can lead to the formation of sulfonic acids.
Reduction: Can result in the formation of amines.
Substitution: Can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in various organic reactions to study reaction mechanisms and kinetics .
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine
Industry
Mechanism of Action
The exact mechanism of action of [1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The bromine and sulfonyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[1-(3-Chloro-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
[1-(3-Iodo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S.ClH/c1-14-11-5-3-7-15(9-11)18(16,17)12-6-2-4-10(13)8-12;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPKTVWSUPGVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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